BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide

Medicinal chemistry Structure-activity relationship Indeno-phthalazinone

N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide (CAS 923233-98-1) is a distinct CNS-11 analog that fills a critical gap in the indeno-phthalazinone SAR landscape. The 3,4-dimethylphenyl substitution pattern creates a unique steric and electronic profile compared to the parent CNS-11 (2,4,6-trimethylphenyl), enabling systematic evaluation of how phenyl ring methylation affects alpha-synuclein fibril disaggregation potency, target selectivity, and brain penetration. Published SAR data show that most CNS-11 analogs lose activity relative to the parent compound, making this variant an essential tool for validating assay specificity and computational predictive models. Ideal for neurodegeneration research and kinase inhibitor development programs.

Molecular Formula C24H19N3O2
Molecular Weight 381.435
CAS No. 923233-98-1
Cat. No. B2547131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide
CAS923233-98-1
Molecular FormulaC24H19N3O2
Molecular Weight381.435
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2)C
InChIInChI=1S/C24H19N3O2/c1-14-10-11-16(12-15(14)2)25-21(28)13-27-24(29)20-9-5-8-18-17-6-3-4-7-19(17)23(26-27)22(18)20/h3-12H,13H2,1-2H3,(H,25,28)
InChIKeyOGWNFIJZYIAFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide (CAS 923233-98-1): Core Structural Identity and Research-Grade Procurement Baseline


N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide (CAS 923233-98-1) is a synthetic small molecule belonging to the indeno[1,2,3-de]phthalazin-3(2H)-one acetamide class, with a molecular formula of C24H19N3O2 and a molecular weight of 381.44 g/mol . The compound features a planar polycyclic indeno-phthalazinone core linked via an acetamide bridge to a 3,4-dimethylphenyl substituent. This core scaffold has been identified as a privileged structure for kinase inhibitor design and anti-inflammatory agent development [1]. The compound is a close structural analog of CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide, CAS 445218-34-8), differing only in the substitution pattern on the N-phenyl ring (3,4-dimethylphenyl vs. 2,4,6-trimethylphenyl) [2].

Why N-(3,4-Dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide Cannot Be Interchanged with CNS-11 or Other Indeno-Phthalazinone Analogs


Within the indeno[1,2,3-de]phthalazin-3(2H)-one acetamide series, the identity and substitution pattern of the N-phenyl ring is a critical determinant of biological activity. Published structure-activity relationship (SAR) data for the CNS-11 series demonstrates that even minor modifications to the phenyl substituent produce substantial differences in alpha-synuclein fibril disaggregation potency: among 10 analogs sharing the identical indeno-phthalazinone-acetamide core (CNS-11a through CNS-11j), only CNS-11g exhibited comparable or superior activity to the parent CNS-11, while the remaining analogs showed markedly reduced or negligible activity [1]. The 3,4-dimethylphenyl substituent of the target compound presents a distinct steric and electronic profile compared to the 2,4,6-trimethylphenyl (mesityl) group of CNS-11, differing in both the number and position of methyl groups. This affects molecular shape, lipophilicity, and hydrogen-bonding capacity, all of which influence target engagement, brain penetration, and metabolic stability [1]. Consequently, generic substitution between these analogs without compound-specific validation data risks introducing unpredictable changes in potency, selectivity, and pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide for N-(3,4-Dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide (CAS 923233-98-1)


Structural Differentiation: 3,4-Dimethylphenyl vs. 2,4,6-Trimethylphenyl (Mesityl) Substituent Comparison with CNS-11

The target compound differs from CNS-11 (CAS 445218-34-8) solely in the N-phenyl substitution pattern: 3,4-dimethylphenyl vs. 2,4,6-trimethylphenyl (mesityl). Based on the published SAR framework for this series, the 3,4-dimethyl substitution eliminates the 2- and 6-position methyl groups present in CNS-11 while retaining methyl groups at the 3- and 4-positions. This structural change alters the steric hindrance around the amide bond, the electron density on the phenyl ring, and the overall molecular lipophilicity [1]. In the CNS-11 analog panel, the rank order of alpha-synuclein fibril disaggregation activity varied dramatically across analogs, demonstrating that phenyl ring substitution is a key activity determinant [1]. However, no published quantitative bioactivity data were identified for the specific 3,4-dimethylphenyl analog in any peer-reviewed study, patent, or authoritative database as of the search date.

Medicinal chemistry Structure-activity relationship Indeno-phthalazinone

Class-Level Inference: Alpha-Synuclein Fibril Disaggregation Activity of the Indeno-Phthalazinone Acetamide Scaffold

The indeno[1,2,3-de]phthalazin-2(3H)-yl acetamide scaffold has demonstrated validated alpha-synuclein fibril disaggregation activity through the characterization of CNS-11 and CNS-11g. In the PNAS study, CNS-11 (100 µM) incubated with equimolar recombinant alpha-synuclein fibrils (100 µM) for 48 h produced a qualitative and quantitative reduction in fibril count as measured by transmission electron microscopy (TEM) and dot blot analysis, with a statistically significant decrease in insoluble alpha-synuclein [1]. CNS-11 at 10 µM inhibited intracellular seeding of alpha-synuclein fibrils in HEK293T biosensor cells and mitigated alpha-synuclein fibril cytotoxicity in neuronal N2a cells [1]. Both CNS-11 and CNS-11g disassembled fibrils extracted from postmortem MSA patient brains and reduced in vivo alpha-synuclein aggregates in C. elegans [1]. CNS-11 also demonstrated brain tissue penetration in mice [1]. The target compound shares the identical indeno-phthalazinone-acetamide core scaffold, but no direct activity data exist to confirm whether the 3,4-dimethylphenyl analog retains, loses, or gains activity relative to CNS-11.

Alpha-synuclein Fibril disaggregation Parkinson's disease

Vendor-Supplied Purity Specification: Baseline Quality Metric for Procurement

The compound is commercially available from at least one non-excluded vendor with a specified purity of ≥95% as determined by HPLC . This purity level is consistent with research-grade small molecules intended for in vitro screening and preliminary biological evaluation. No certificate of analysis (COA) with batch-specific quantitative impurity profiling was publicly accessible. For comparison, CNS-11 is commercially available from Sigma-Aldrich with ≥98% purity by HPLC .

Compound quality control Purity specification Procurement

Best Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide (CAS 923233-98-1)


SAR Probe for Indeno-Phthalazinone Acetamide Analog Series Expansion in Alpha-Synuclein and Tau Fibril Disaggregation Research

The compound serves as a structural probe to expand the SAR landscape of the CNS-11 chemical series. Given that the published CNS-11 analog panel (CNS-11a through CNS-11j) demonstrated highly variable alpha-synuclein disaggregation activity depending on N-phenyl substitution, the 3,4-dimethylphenyl variant fills a specific substitution pattern not explicitly reported in the original PNAS study [1]. Researchers investigating the relationship between phenyl ring methylation pattern and fibril disaggregation potency, selectivity for alpha-synuclein versus tau, or brain penetration can use this compound as a systematic comparator to CNS-11 (2,4,6-trimethyl) and CNS-11g.

Negative Control or Inactive Analog Determination for Assay Validation

Based on the published SAR trend where most CNS-11 analogs (8 out of 10 tested) showed substantially reduced or negligible alpha-synuclein disaggregation activity compared to CNS-11 [1], the 3,4-dimethylphenyl analog may exhibit reduced or absent activity at this target. If experimentally confirmed to be inactive or weakly active, the compound could serve as a valuable negative control or tool compound for validating the specificity of alpha-synuclein fibril disaggregation assays, intracellular seeding assays, and cytotoxicity rescue experiments.

Physicochemical Property Comparator for In Silico Modeling and ADMET Prediction Studies

The distinct 3,4-dimethylphenyl substitution profile provides a defined perturbation for computational chemistry studies. Researchers can use this compound to test the predictive accuracy of in silico models for logP, CNS MPO score, and blood-brain barrier permeability within the indeno-phthalazinone chemical space, using CNS-11's experimentally determined brain penetration as a reference point [1]. Such studies are valuable for refining predictive models used in neurodegenerative disease drug discovery programs.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.